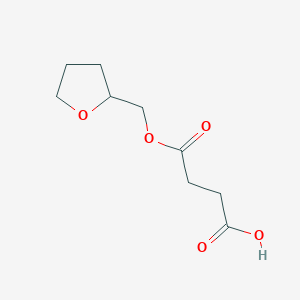
4-Phényl-phtalazine-1-thiol
Vue d'ensemble
Description
“4-Phenyl-phthalazine-1-thiol” is a chemical compound with the molecular formula C14H10N2S and a molecular weight of 238.31 . It is typically used for research purposes .
Synthesis Analysis
The synthesis of phthalazine derivatives, which includes “4-Phenyl-phthalazine-1-thiol”, has been explored in various studies . One approach involves the reaction of phthalic anhydride, hydrazine hydrate, dimedone, and different aldehydes under solvent-free conditions . Another method involves the use of a novel inorganic-monosaccharide nanohybrid synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose .
Molecular Structure Analysis
The molecular structure of “4-Phenyl-phthalazine-1-thiol” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving “4-Phenyl-phthalazine-1-thiol” have been studied in the context of thiol-ene “click” reactions . These reactions, which can be both radical-mediated and base/nucleophile-initiated, are noted for their versatility and potential in polymer and materials synthesis .
Applications De Recherche Scientifique
Recherche en chimiothérapie
4-Phényl-phtalazine-1-thiol: a suscité de l’intérêt en raison de ses applications potentielles en chimiothérapie. Des études ont montré que les dérivés de la phtalazine peuvent être synthétisés et étudiés pour leurs activités antihyperglycémiques, antihyperlipidémiques et antibactériennes . Ce composé pourrait jouer un rôle crucial dans le développement de nouveaux traitements pour les maladies chroniques comme le diabète, où il pourrait aider à réguler les niveaux de glucose et de lipides dans le sang.
Activité antibactérienne
Les propriétés antibactériennes des dérivés de la phtalazine, y compris This compound, sont significatives. La recherche indique que ces composés présentent une activité élevée contre les bactéries Gram-positives, ce qui pourrait conduire au développement de nouveaux agents antibactériens . Cette application est particulièrement pertinente face à la résistance croissante aux antibiotiques.
Recherche en protéomique
En protéomique, This compound est utilisé comme réactif pour diverses applications biochimiques. Sa structure moléculaire lui permet d’interagir avec les protéines, ce qui peut être utile pour comprendre la fonction des protéines et pour l’identification de biomarqueurs de maladies .
Intermédiaires de synthèse organique
Le noyau de phtalazine de This compound en fait un intermédiaire précieux en synthèse organique. Il peut être utilisé pour créer une large gamme de composés, y compris ceux ayant des effets pharmacologiques potentiels .
Études sur le métabolisme lipidique
Compte tenu de son impact sur les profils lipidiques, This compound peut être utilisé dans des études scientifiques pour explorer le métabolisme lipidique. Cela pourrait avoir des implications pour la compréhension et le traitement des affections associées à la dyslipidémie .
Recherche sur le diabète sucré
Le rôle du composé dans l’abaissement des niveaux de glucose en fait un candidat pour la recherche sur le diabète. Il pourrait être utilisé pour étudier les effets de la dérivation chimique de la phtalazine sur les activités d’abaissement du glucose et des lipides, fournissant ainsi des informations sur de nouvelles approches thérapeutiques pour le diabète sucré .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Phthalazine derivatives, which include 4-phenyl-phthalazine-1-thiol, have been reported as potent inhibitors of vegfr-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation, which is critical in various physiological and pathological conditions.
Mode of Action
It is known that phthalazine derivatives can inhibit vegfr-2 This inhibition likely involves the compound binding to the active site of the enzyme, thereby preventing its normal function
Biochemical Pathways
Given its potential role as a vegfr-2 inhibitor, it can be inferred that it may affect the vegf signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to the suppression of new blood vessel formation, which is a strategy often employed in cancer therapy.
Result of Action
As a potential vegfr-2 inhibitor, it can be inferred that its action may result in the inhibition of angiogenesis . This could potentially lead to the suppression of tumor growth in cancerous conditions, given the critical role of angiogenesis in tumor development and progression.
Analyse Biochimique
Biochemical Properties
4-Phenyl-phthalazine-1-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the notable interactions is with carbonic anhydrase, where 4-Phenyl-phthalazine-1-thiol acts as an inhibitor. This inhibition is crucial in regulating the enzyme’s activity, which is involved in maintaining acid-base balance in tissues and organs. Additionally, 4-Phenyl-phthalazine-1-thiol has been observed to interact with cholinesterase enzymes, impacting neurotransmission by modulating the breakdown of acetylcholine .
Cellular Effects
The effects of 4-Phenyl-phthalazine-1-thiol on various cell types and cellular processes are profound. In cancer cells, it has demonstrated antiproliferative properties by inducing apoptosis and inhibiting cell growth. This compound influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. For instance, 4-Phenyl-phthalazine-1-thiol has been shown to activate caspase enzymes, leading to programmed cell death. Furthermore, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Phenyl-phthalazine-1-thiol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The thiol group in 4-Phenyl-phthalazine-1-thiol is particularly reactive, forming covalent bonds with cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the target protein. Additionally, 4-Phenyl-phthalazine-1-thiol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-phthalazine-1-thiol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Phenyl-phthalazine-1-thiol remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to 4-Phenyl-phthalazine-1-thiol in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Phenyl-phthalazine-1-thiol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity, without significant toxicity. At higher doses, 4-Phenyl-phthalazine-1-thiol can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4-Phenyl-phthalazine-1-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, 4-Phenyl-phthalazine-1-thiol affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Phenyl-phthalazine-1-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 4-Phenyl-phthalazine-1-thiol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Phenyl-phthalazine-1-thiol within tissues is also affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Phenyl-phthalazine-1-thiol is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, 4-Phenyl-phthalazine-1-thiol can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular metabolism and signaling pathways .
Propriétés
IUPAC Name |
4-phenyl-2H-phthalazine-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCRPTIUWPVUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350560 | |
| Record name | 4-Phenyl-phthalazine-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35392-60-0 | |
| Record name | 4-Phenyl-phthalazine-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


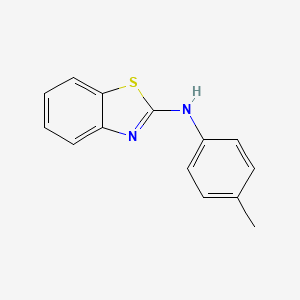
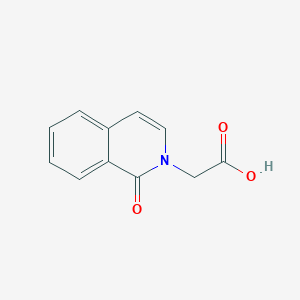


![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)
![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)
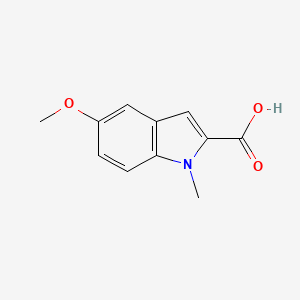
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)

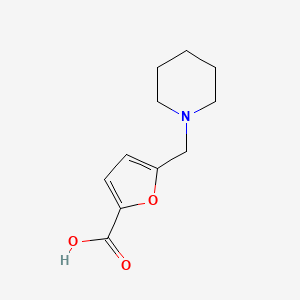
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)
